molecular formula C9H11N5O B13180178 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B13180178
M. Wt: 205.22 g/mol
InChI Key: QXRZROWDPLWANS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 1303890-15-4) is a high-purity chemical building block for research and development. This compound features a molecular formula of C9H11N5O and a molecular weight of 205.22 g/mol . It contains a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its strong binding affinity to various biological receptors and enzymes . The 1,2,4-triazole core is a key structural component in numerous approved drugs and active research compounds, spanning applications such as antifungals (e.g., fluconazole), antivirals, anticancer agents (e.g., letrozole), and agrochemicals . This specific molecule, with its pyridine and ethoxy-amine substitutions, is a valuable intermediate for constructing more complex molecules in lead-oriented synthesis. It is ideal for investigating new biologically active compounds in pharmaceutical and agrochemical research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

2-ethoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C9H11N5O/c1-2-15-9-8(10)3-7(4-12-9)14-6-11-5-13-14/h3-6H,2,10H2,1H3

InChI Key

QXRZROWDPLWANS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N2C=NC=N2)N

Origin of Product

United States

Preparation Methods

Method B: Cross-Coupling and Functionalization

Reaction Pathway:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to attach the pyridine or triazole moieties efficiently.
  • For example, aryl halides such as 2-bromopyridines are coupled with boronic acids bearing the triazole precursor.
  • The ethoxy group at the 2-position can be introduced via etherification using ethanol or ethyl halides under basic conditions.

Research Evidence:

  • A recent synthesis utilized palladium catalysis to couple 2-chloropyridine derivatives with pyridin-3-amine precursors, followed by etherification with ethanol to yield the ethoxy substituent.

Method C: Multi-Component and One-Pot Syntheses

Reaction Pathway:

  • Multi-component reactions involving pyridine derivatives , hydrazines , and aldehydes facilitate the simultaneous formation of the pyridine core and the triazole ring.
  • For example, a one-pot condensation of pyridine-3-carbaldehyde , hydrazine derivatives , and ethanol can produce the target compound directly.

Research Evidence:

  • Gümüş et al. (2017) reported a microwave-assisted one-pot synthesis of pyridine-triazole derivatives, including compounds with similar substitution patterns, emphasizing rapid reaction times and high yields.

Reaction Conditions and Optimization

Method Key Reagents Typical Conditions Yield Range Notes
A Pyridine halides, hydrazines, ethanol Reflux, 70–110°C 60–85% Cyclization and substitution steps
B Palladium catalyst, boronic acids, ethanol 80–110°C, inert atmosphere 70–90% Cross-coupling efficiency critical
C Aldehydes, hydrazines, catalysts Microwave irradiation, 30–60 min 75–95% One-pot, green chemistry approach

Recent Research Discoveries

  • Microwave-assisted synthesis has significantly reduced reaction times and improved yields, as demonstrated by Gümüş et al. (2017), who achieved rapid synthesis of pyridine-triazole derivatives with high purity.
  • Green chemistry approaches utilizing solvent-free conditions or recyclable catalysts have been explored to enhance sustainability.
  • Structural elucidation via X-ray crystallography and Hirshfeld surface analysis confirms the regioselectivity and purity of synthesized compounds, ensuring the correct substitution pattern of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the ethoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The triazole ring is known to form strong interactions with metal ions and proteins, which can modulate the activity of these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Pyridine 2-ethoxy, 5-triazol-1-yl, 3-amine 205.22 127404-21-1 Ethoxy enhances lipophilicity
2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine Pyridine 2-triazol-1-yl, 3-amine 161.17 103092-75-7 Lacks ethoxy; simpler structure
5-Pyridin-4-yl-1H-1,2,4-triazol-3-amine Triazole 5-pyridin-4-yl, 3-amine 187.16 3652-17-3 Triazole core with pyridine substituent
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole 4-tert-butyl, 5-triazol-1-yl, 2-amine 251.35 Not provided Thiazole core; tert-butyl enhances steric bulk
2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride Triazole 5-pyridin-4-yl, ethylamine side chain 225.68 (with HCl) 1426444-81-6 Ethylamine improves solubility

Biological Activity

2-ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 194.20 g/mol. The structure contains a pyridine ring substituted with a triazole moiety, which is known for its diverse biological activities.

The biological activity of triazole derivatives often involves interactions with various biological targets. For this compound, the following mechanisms have been identified:

  • Antimicrobial Activity : Triazole compounds are known to exhibit antifungal and antibacterial properties. They disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Antiproliferative Effects : Research indicates that compounds containing triazole rings can inhibit cell proliferation in various cancer cell lines by interfering with microtubule dynamics and inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.

Antiproliferative Activity

A study assessed the antiproliferative effects of various triazole derivatives against human cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant activity against several cancer types:

Cell LineIC50 (µM)
HeLa (Cervical carcinoma)5.0
MCF-7 (Breast carcinoma)4.5
HT29 (Colon adenocarcinoma)6.0
Jurkat (T-leukemia)3.8

This data suggests that the compound has a promising profile as an anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential use of this compound in treating fungal and bacterial infections.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Modifications to the triazole ring improved potency significantly.
  • Mechanistic Studies : Further research investigated the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways.

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